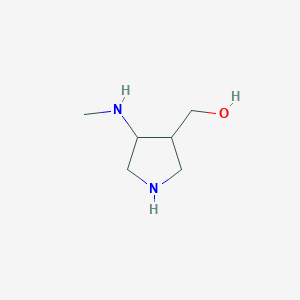
(4-(Methylamino)pyrrolidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Methylamino)pyrrolidin-3-yl)methanol, also known as MPMM, is a chemical compound that has been studied for its potential as a therapeutic agent. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for various applications in scientific research.
Wirkmechanismus
The mechanism of action of (4-(Methylamino)pyrrolidin-3-yl)methanol is not fully understood, but it is thought to act as an agonist at the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction, making it a promising target for the development of new therapeutic agents.
Biochemische Und Physiologische Effekte
(4-(Methylamino)pyrrolidin-3-yl)methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its ability to reduce drug-seeking behavior. It has also been shown to have analgesic properties, suggesting that it may be useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-(Methylamino)pyrrolidin-3-yl)methanol for use in lab experiments is its unique mechanism of action. This makes it a promising candidate for the development of new therapeutic agents. However, there are also limitations to its use. For example, it may be difficult to obtain in large quantities, and it may have potential side effects that need to be carefully studied.
Zukünftige Richtungen
There are many potential future directions for research on (4-(Methylamino)pyrrolidin-3-yl)methanol. One area of interest is in the development of new therapeutics for addiction. Another potential direction is in the treatment of pain. Additionally, further research is needed to fully understand the mechanism of action of (4-(Methylamino)pyrrolidin-3-yl)methanol and its potential side effects. Overall, (4-(Methylamino)pyrrolidin-3-yl)methanol is a promising compound that has the potential to lead to the development of new treatments for a variety of conditions.
Wissenschaftliche Forschungsanwendungen
(4-(Methylamino)pyrrolidin-3-yl)methanol has been studied for its potential as a therapeutic agent in various scientific research applications. One of the most promising areas of research has been in the treatment of addiction. (4-(Methylamino)pyrrolidin-3-yl)methanol has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be an effective treatment for substance use disorders.
Eigenschaften
CAS-Nummer |
128740-30-7 |
|---|---|
Produktname |
(4-(Methylamino)pyrrolidin-3-yl)methanol |
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
[4-(methylamino)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O/c1-7-6-3-8-2-5(6)4-9/h5-9H,2-4H2,1H3 |
InChI-Schlüssel |
WXYKJIYEJCIDIX-UHFFFAOYSA-N |
SMILES |
CNC1CNCC1CO |
Kanonische SMILES |
CNC1CNCC1CO |
Synonyme |
3-Pyrrolidinemethanol,4-(methylamino)-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

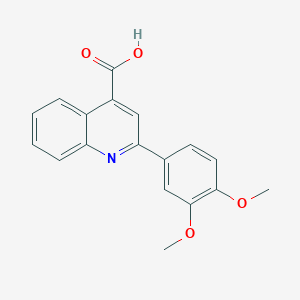
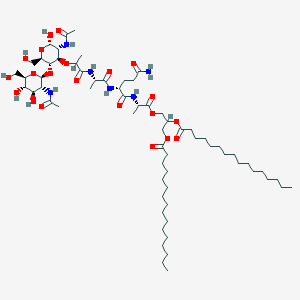
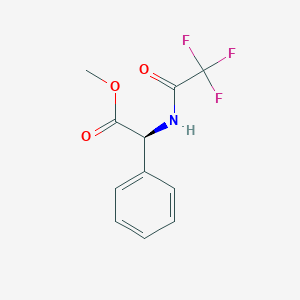
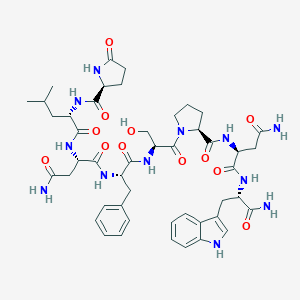
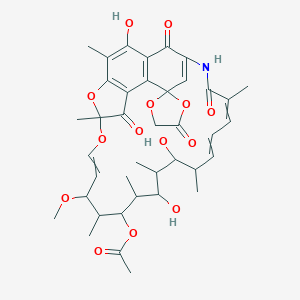
![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)
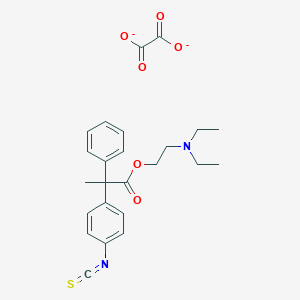
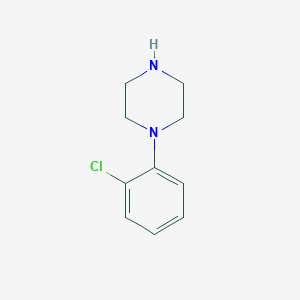
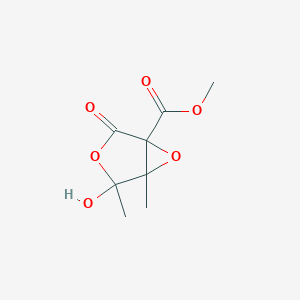
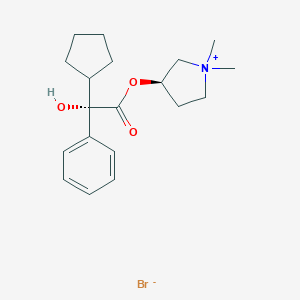
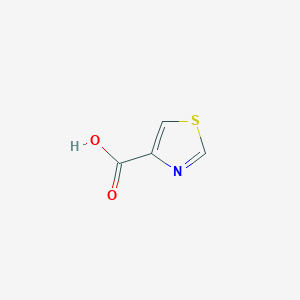
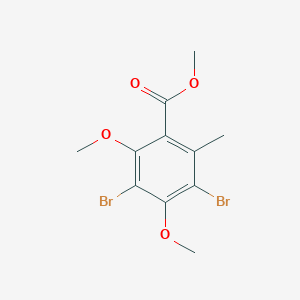
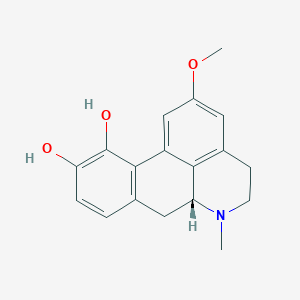
![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)